Algifen

Pharmacodynamics Drug Synergy In Vitro Pharmacology

Algifen is a trademarked ternary fixed-dose combination comprising metamizole sodium, pitofenone hydrochloride, and fenpiverinium bromide (ATC A03DA02). Unlike dual-action analgesic-antispasmodic formulations, this three-component system delivers complementary, multi-modal pharmacodynamics: central analgesia (metamizole), direct smooth muscle relaxation (pitofenone), and anticholinergic spasmolysis (fenpiverinium). The defined component ratio is critical for its therapeutic synergy and cannot be replicated by ad hoc mixing of individual agents. Researchers use Algifen to dissect multi-mechanism pain-spasm interactions, validate HPLC/spectrophotometric methods challenged by the trace fenpiverinium component with low extinction coefficient, or benchmark next-generation ternary combinations featuring alternative NSAID partners such as diclofenac. Procure the authentic fixed-dose combination to ensure experimental reproducibility.

Molecular Formula C58H71BrN5NaO9S
Molecular Weight 1117.2 g/mol
CAS No. 8060-71-7
Cat. No. B1197338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlgifen
CAS8060-71-7
Synonymsalgifen
baralgan
Baralgin
fenpiverinium bromide, pitofenone hydrochloride, dipyrone drug combination
Molecular FormulaC58H71BrN5NaO9S
Molecular Weight1117.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)CS(=O)(=O)[O-].C[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.COC(=O)C1=C(C=CC(=C1)OCCN2CCCCC2)C(=O)C3=CC=CC=C3.[Na+].[Br-]
InChIInChI=1S/C22H28N2O.C22H25NO4.C14H18N2O4S.BrH.Na/c1-24(16-9-4-10-17-24)18-15-22(21(23)25,19-11-5-2-6-12-19)20-13-7-3-8-14-20;1-26-22(25)20-16-18(27-15-14-23-12-6-3-7-13-23)10-11-19(20)21(24)17-8-4-2-5-9-17;1-10(9-21(18,19)20)13-11(2)15(3)16(14(13)17)12-7-5-4-6-8-12;;/h2-3,5-8,11-14H,4,9-10,15-18H2,1H3,(H-,23,25);2,4-5,8-11,16H,3,6-7,12-15H2,1H3;4-8,10H,9H2,1-3H3,(H,18,19,20);1H;/q;;;;+1/p-1
InChIKeyCRYUMDNMOULZRS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 10 g / 20 tablets / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Algifen (CAS 8060-71-7): A Fixed-Dose Antispasmodic-Analgesic Combination for Research and Procurement


Algifen is a trademarked fixed-dose combination drug comprising metamizole sodium (analgesic), pitofenone hydrochloride (direct smooth muscle relaxant), and fenpiverinium bromide (anticholinergic) [1]. It is classified under ATC code A03DA02, indicating a synthetic anticholinergic agent combined with an analgesic [2]. This specific ternary combination is designed to provide a multimodal approach to pain relief by targeting both the perception of pain and the underlying smooth muscle spasm [1]. It is distinct from simpler, dual-component antispasmodic-analgesic formulations.

Why Generic Substitution of Algifen is Not Straightforward: Evidence-Based Procurement Considerations


Substituting Algifen with other in-class 'analgesic-antispasmodic' combinations can lead to significant differences in efficacy and safety profiles due to its unique multi-component synergy and distinct pharmacological actions [1]. Unlike dual-action drugs (e.g., metamizole + single antispasmodic), Algifen's three components target pain and spasm through separate, complementary mechanisms: central analgesia (metamizole), direct smooth muscle relaxation (pitofenone), and anticholinergic action (fenpiverinium) [2]. Furthermore, the ratio of these components is critical for its therapeutic effect, and simple substitution with individual agents does not replicate the defined pharmacodynamic interaction [1]. The analytical and quality control of this specific ternary mixture also presents unique challenges compared to simpler formulations, further underscoring that it cannot be considered generically interchangeable [3].

Quantitative Differentiation of Algifen's Components: Evidence for Scientific Selection


Synergistic Antispasmodic Potentiation in Algifen-like Formulations: A Comparative In Vitro Analysis

The combination of a non-steroidal anti-inflammatory drug (NSAID) with the antispasmodics pitofenone and fenpiverinium demonstrates a clear synergistic potentiation of antispasmodic activity. This study on rat colon provides a direct quantitative comparison, showing that the addition of the NSAID (diclofenac) significantly enhances the effect of the antispasmodic components [1]. This is a key differentiator from formulations that rely solely on the antispasmodics without an analgesic potentiator.

Pharmacodynamics Drug Synergy In Vitro Pharmacology

Component-Specific Mechanism of Action: Differentiating Pitofenone's Direct Myotropic Effect

The three components of Algifen have distinct and non-overlapping mechanisms of action on smooth muscle. Pitofenone provides a unique direct relaxant effect, a critical differentiation from purely anticholinergic or analgesic agents. A direct comparison in isolated human ureter tissue shows that pitofenone completely antagonizes both spontaneous and agonist-induced contractions, while fenpiverinium's effect is limited to blocking cholinergic stimulation and metamizole has no direct effect at all [1].

Mechanism of Action Smooth Muscle Pharmacology In Vitro Assay

Pitofenone's Potent Acetylcholinesterase Inhibitory Activity: A Quantified Differentiator

Pitofenone is a potent, reversible inhibitor of acetylcholinesterase (AChE), an activity that contributes to its antispasmodic effects and is not shared by metamizole or fenpiverinium. This study provides quantitative Ki values for this inhibition, confirming its potent activity and offering a direct molecular basis for its unique pharmacologic profile [1].

Enzyme Inhibition Acetylcholinesterase In Vitro Assay

Analytical Differentiation: Quantifying Fenpiverinium's Trace Content as a Quality Control Challenge

The presence of fenpiverinium bromide at a very low concentration (0.1 mg per tablet) creates a unique analytical challenge for the simultaneous quantification of all three components. This study using spectrophotometry found the highest prediction error for fenpiverinium content, a quantifiable distinction that impacts quality control and demonstrates the complexity of this specific combination [1].

Analytical Chemistry Quality Control Spectrophotometry

Component Substitution and Potentiation: A Framework for Formulation Optimization

The specific analgesic component in the combination is not static. Evidence shows that substituting the analgesic can significantly alter the antispasmodic potency of the fixed antispasmodics. A direct comparison found that a diclofenac-pitofenone combination exhibited more potent antispasmodic activity than an equimolar analgin (metamizole)-pitofenone combination [1]. This is a critical differentiator for procurement, as it proves the choice of analgesic partner is a key performance variable.

Drug Formulation Pharmacodynamic Interaction Analgesic Potentiation

Evidence-Based Application Scenarios for Procuring Algifen and Its Components


Pharmacology Research on Multimodal Analgesic-Antispasmodic Synergy

Procure the complete ternary mixture (Algifen) to investigate the synergistic interactions between its components, as demonstrated by the potentiation of pitofenone and fenpiverinium by an NSAID [1]. This is ideal for studies aiming to dissect the pharmacodynamic advantage of a multi-mechanism approach over single-agent or dual-combination therapies.

Analytical Method Development and Validation for Complex Formulations

Use the full formulation or its individual components as a challenging test system for developing and validating new analytical methods (e.g., HPLC, spectrophotometry). The presence of a trace component (fenpiverinium) with a low extinction coefficient creates a specific, quantifiable difficulty that simpler drug mixtures do not, making it an excellent model for method robustness testing [2].

Investigating Direct Myotropic Mechanisms of Smooth Muscle Relaxation

Procure pitofenone hydrochloride as a standalone research tool to study its unique, direct myotropic effect on smooth muscle. Its demonstrated ability to completely antagonize various contractile stimuli in human tissue isolates (EC₅₀ = 2 x 10⁻⁴ mol/l) offers a precise experimental model distinct from agents acting solely via anticholinergic pathways [3].

Comparative Formulation Screening for Optimized Antispasmodic Activity

Source pitofenone and fenpiverinium to explore novel combinations with other NSAIDs or analgesics. Evidence shows that substituting the analgesic partner (e.g., using diclofenac instead of metamizole) can result in a more potent antispasmodic effect [4]. This supports research into next-generation, multi-component formulations with potentially superior efficacy profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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